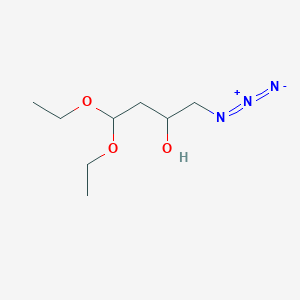
1-Azido-4,4-diethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4,4-diethoxybutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) and two ethoxy groups (-OCH₂CH₃) attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-4,4-diethoxybutan-2-ol can be synthesized through a multi-step process involving the conversion of alcohols to azides. One common method involves the use of triphenylphosphine and iodine in the presence of sodium azide. The reaction typically proceeds in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the direct azidation of alcohols .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-4,4-diethoxybutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
1-Azido-4,4-diethoxybutan-2-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azido-4,4-diethoxybutan-2-ol primarily involves its azide group, which can undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In cycloaddition reactions, the azide group participates in [3+2] cycloadditions with alkynes, forming stable triazole rings .
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain.
1-Azido-3,3-diethoxypropan-2-ol: Similar in structure but with different positioning of the ethoxy groups.
1-Azido-4,4-dimethoxybutan-2-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-Azido-4,4-diethoxybutan-2-ol is unique due to its specific combination of an azide group and two ethoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring selective azidation and subsequent functionalization .
Eigenschaften
CAS-Nummer |
138851-99-7 |
|---|---|
Molekularformel |
C8H17N3O3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-azido-4,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H17N3O3/c1-3-13-8(14-4-2)5-7(12)6-10-11-9/h7-8,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
UQBUBMCKURLHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(CN=[N+]=[N-])O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
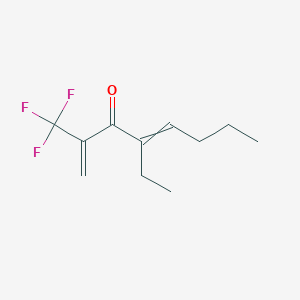
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

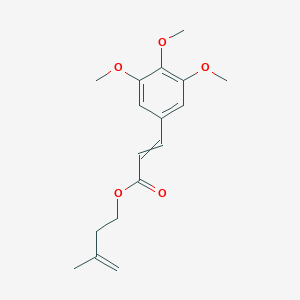
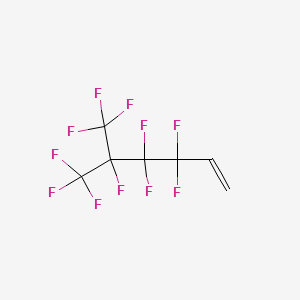
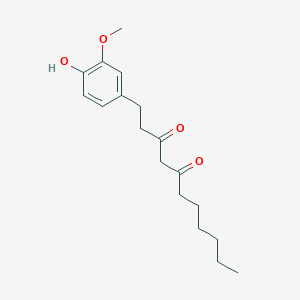
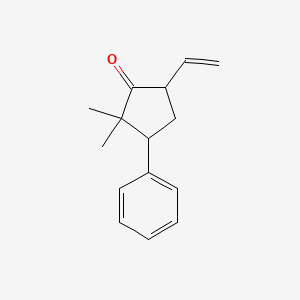
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)

